Tert-butyl 2-iodoacetate
Overview
Description
Tert-butyl 2-iodoacetate is a chemical compound used in the synthesis and biological evaluation of water-soluble derivatives of potent V-ATPase inhibitor archazolid .
Synthesis Analysis
Tert-butyl 2-iodoacetate can be synthesized by refluxing a mixture of tert-butyl bromoacetate and sodium iodide in acetone for 3 hours. The mixture is then cooled to room temperature and filtered. The resulting filtrate is evaporated to yield a solid residue which is suspended in ether. The ether suspension is washed with water and saturated sodium chloride (NaCl). The resulting ether solution is dried with MgSO4 and evaporated to yield the product as a yellow oil .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-iodoacetate is C6H11IO2. Its molecular weight is 242.06 . The InChI code is 1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 2-iodoacetate is a light yellow to yellow liquid . It has a predicted boiling point of 206.4±13.0 °C and a predicted density of 1.614±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .Scientific Research Applications
Organic Chemistry
Application Summary
“Tert-butyl 2-iodoacetate” is a chemical compound used in organic chemistry . It’s often used as a reagent in various chemical reactions due to its iodine component, which can act as a good leaving group .
Method of Application
The specific method of application can vary depending on the reaction. Generally, “Tert-butyl 2-iodoacetate” is added to the reaction mixture in a controlled manner to ensure that the reaction proceeds smoothly . The reaction conditions, such as temperature and solvent, can also be adjusted to optimize the reaction .
Results and Outcomes
The outcomes of the reactions involving “Tert-butyl 2-iodoacetate” can vary widely depending on the other reactants and the reaction conditions. In general, it’s used to introduce the acetate group into a molecule, which can then be further manipulated using other reactions .
Synthesis of Zwitterionic Dendrimers
Application Summary
“Tert-butyl 2-iodoacetate” has been used in the synthesis of zwitterionic dendrimers, which are potential candidates for biomedical applications .
Method of Application
The synthesis involves the reaction of “Tert-butyl 2-iodoacetate” with other reagents to form the dendrimer structure . The specific reaction conditions, such as temperature and solvent, can be adjusted to optimize the reaction .
Results and Outcomes
The synthesized zwitterionic dendrimers were found to be highly charged while having zero net charge . These dendrimers were characterized using various techniques, including X-ray photoelectron spectroscopy .
Synthesis of Water-Soluble Derivative of Potent V-ATPase Inhibitor Archazolid
Application Summary
“Tert-butyl 2-iodoacetate” is used in the synthesis and biological evaluation of a water-soluble derivative of a potent V-ATPase inhibitor called archazolid .
Results and Outcomes
Synthesis of Functionalized Dendrimers
Application Summary
“Tert-butyl 2-iodoacetate” has been used in the design and synthesis of fully zwitterionic, functionalized dendrimers . These dendrimers are potential candidates for various applications due to their high level of control over their architecture, the presence of internal cavities, and the possibility for multivalent interactions .
Safety And Hazards
Tert-butyl 2-iodoacetate is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H227, H301, H311, H315, H319, H331, H335. Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
While specific future directions for Tert-butyl 2-iodoacetate are not mentioned in the search results, it’s known that tert-butyl compounds are of interest in the field of organic synthesis .
Relevant Papers Tert-butyl 2-iodoacetate has been mentioned in peer-reviewed papers and technical documents, indicating its relevance in the field of chemistry .
properties
IUPAC Name |
tert-butyl 2-iodoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDJIDQEZDFLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452226 | |
Record name | Tert-butyl 2-iodoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-iodoacetate | |
CAS RN |
49827-15-8 | |
Record name | Tert-butyl 2-iodoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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